Dinonyl phthalate
Overview
Description
Dinonyl phthalate is an ester of phthalic acid and nonyl alcohol. It is a colorless, odorless, and oily liquid that is primarily used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products. This compound is part of the phthalate family, which is widely used in various industrial applications.
Mechanism of Action
Target of Action
Dinonyl phthalate (DINP) is primarily used as a plasticizer, and its primary targets are the polymers in various plastic materials . It is incorporated into the polymer matrix of these materials to impart flexibility and workability .
Mode of Action
DINP, being an ester, interacts with its targets (polymers) by getting incorporated into the polymer matrix. This incorporation is facilitated by noncovalent bonds, which allows DINP to impart flexibility and workability to the plastic materials .
Biochemical Pathways
Studies suggest that exposure to dinp can disrupt the endocannabinoid system (ecs) and affect reproduction in a gender-specific manner
Pharmacokinetics
It is known that dinp has low acute oral and intraperitoneal toxicity . More research is needed to fully understand the pharmacokinetics of DINP.
Result of Action
The primary result of DINP’s action is the increased flexibility and workability of plastic materials . . For example, DINP is listed as a substance “known to the State of California to cause cancer” under Proposition 65 legislation . Additionally, DINP can cause hepatosteatosis and deregulation of the peripheral ECS and lipid metabolism .
Action Environment
The action, efficacy, and stability of DINP can be influenced by various environmental factors. For example, the widespread production and use of DINP in North America, Europe, and Japan, combined with its potential release and migration from plastic, make its environmental fate and human health effects a matter of concern . Furthermore, DINP’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Dinonyl phthalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to the formation of reactive metabolites that may bind to proteins and DNA, potentially causing cellular damage . Additionally, this compound can disrupt the function of hormone receptors, such as estrogen and androgen receptors, by mimicking or blocking the action of natural hormones .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the peroxisome proliferator-activated receptor alpha, which plays a role in lipid metabolism and energy homeostasis . This activation can lead to changes in the expression of genes involved in fatty acid oxidation and lipid synthesis . Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Additionally, this compound can activate nuclear receptors, such as the peroxisome proliferator-activated receptor alpha, by binding to their ligand-binding domains . This activation can result in changes in gene expression and alterations in cellular metabolism . This compound can also interact with hormone receptors, such as estrogen and androgen receptors, by mimicking or blocking the action of natural hormones, thereby disrupting normal hormonal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under normal laboratory conditions, but it can undergo hydrolysis and photodegradation when exposed to water and light . Over time, the accumulation of this compound and its metabolites in cells can lead to chronic toxicity, including oxidative stress, inflammation, and disruption of cellular homeostasis . Long-term exposure to this compound has been associated with adverse effects on reproductive and developmental processes in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical and cellular changes, such as alterations in gene expression and enzyme activity . At high doses, this compound can induce significant toxic effects, including liver and kidney damage, reproductive toxicity, and developmental abnormalities . Threshold effects have been observed in studies, where certain doses of this compound are required to elicit specific toxic responses . Additionally, high doses of this compound can lead to the accumulation of toxic metabolites, further exacerbating its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of this compound to form reactive metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolism of this compound can affect metabolic flux and alter the levels of various metabolites, potentially disrupting normal cellular functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cell membranes and its distribution in different tissues . The localization and accumulation of this compound in specific tissues can influence its activity and toxicity. For example, this compound has been found to accumulate in adipose tissue, liver, and kidneys, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of this compound and its interactions with cellular components . These interactions can impact the overall cellular response to this compound and contribute to its toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinonyl phthalate is synthesized through the esterification of phthalic anhydride with nonyl alcohol. The reaction typically involves heating phthalic anhydride and nonyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes the continuous removal of water to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of phthalic acid and nonyl alcohol.
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to produce phthalic acid and other oxidation products.
Substitution: As an ester, this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid and nonyl alcohol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Dinonyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its interactions with biological molecules.
Industry: Widely used in the manufacture of consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, plastisols, clothing, footwear, rain gear, playground equipment, and children’s products such as toys and teethers
Comparison with Similar Compounds
Diisononyl phthalate: Similar in structure and function, used as a plasticizer in various applications.
Diisodecyl phthalate: Another phthalate ester used as a plasticizer with similar properties.
Di(2-ethylhexyl) phthalate: Widely used plasticizer with similar applications but different molecular structure.
Uniqueness: Dinonyl phthalate is unique in its specific balance of flexibility and durability, making it particularly suitable for applications requiring low volatility and high resistance to extraction by water and oils. Its lower volatility compared to other phthalates extends the lifespan of products and reduces the risk of environmental contamination .
Properties
IUPAC Name |
dinonyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMNWUQASBTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Record name | DINONYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID9047966 | |
Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |
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Molecular Weight |
418.6 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] | |
Record name | DINONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |
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Boiling Point |
775 °F at 760 mmHg (USCG, 1999), 413 °C | |
Record name | DINONYL PHTHALATE | |
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Flash Point |
420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/ | |
Record name | DINONYL PHTHALATE | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water | |
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Density |
0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C | |
Record name | DINONYL PHTHALATE | |
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Vapor Pressure |
0.00000051 [mmHg], VP: 1 mm Hg at 205 °C | |
Record name | Dinonyl phthalate | |
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Color/Form |
Colorless liquid | |
CAS No. |
84-76-4, 68515-45-7, 68648-92-0 | |
Record name | DINONYL PHTHALATE | |
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